tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate

Description

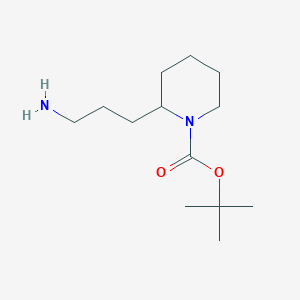

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(3-aminopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h11H,4-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVQNGIGYDAQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659658, DTXSID501188789 | |

| Record name | tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887586-63-2, 887587-47-5 | |

| Record name | 1,1-Dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887586-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-aminopropylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained between 0°C and room temperature to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. Purification is typically achieved through crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂). For example:

-

Reagents/Conditions : 10% TFA in CH₂Cl₂ at room temperature.

-

Product : The tert-butyl ester is cleaved to yield the corresponding carboxylic acid. This step is critical for subsequent coupling reactions .

Coupling Reactions

The deprotected carboxylic acid participates in peptide coupling reactions to form bioactive derivatives. Key reagents include:

-

Activating agents : N, N, N′, N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and hydroxybenzotriazole (HOBt).

-

Base : Diisopropylethylamine (DIPEA).

-

Reactivity : The acid is coupled with amine-containing substrates (e.g., 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one or β-alanine derivatives) to form amide bonds .

Piperidine Ring Modification

While the piperidine core itself is stable under standard conditions, derivatives involving ring-opening reactions have been explored. For example:

-

Reaction Type : Opening of the piperidine ring via nucleophilic attack or cleavage.

-

Application : Generates aminoalkylbenzimidazol-2-one derivatives for further functionalization .

Data Table: Reaction Conditions and Products

Mechanistic Insights

The tert-butyl ester’s hydrolysis proceeds via a protonation mechanism, where TFA protonates the ester oxygen, facilitating cleavage. Coupling reactions leverage the reactivity of the carboxylic acid, with HBTU/HOBt enhancing nucleophilic attack by the amine substrate.

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive molecules, such as:

- Amino Acids : Used in the construction of peptide chains.

- Pharmaceuticals : Acts as a precursor for drug candidates targeting neurological disorders and cancer therapies.

Biological Research

The compound is utilized in studies related to enzyme interactions and cellular signaling pathways. Notable applications include:

- Enzyme Inhibition : It has been shown to inhibit specific deubiquitinases, enhancing protein stability in cellular models.

- Neuroprotective Effects : Research indicates protective effects against neurotoxic agents like amyloid-beta, suggesting potential therapeutic applications in Alzheimer’s disease.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role in drug development:

- Targeting Neurological Disorders : It is a key intermediate in synthesizing drugs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Anti-inflammatory Properties : Studies have demonstrated its ability to modulate inflammatory responses, indicating potential use as an anti-inflammatory agent.

| Assay Type | Concentration (µM) | Effect Observed | Reference |

|---|---|---|---|

| Pyroptosis Inhibition | 10 | 50% decrease in cell death | |

| IL-1β Release Inhibition | 10 | 40% reduction in cytokine release | |

| Cytotoxicity Assessment | 0.1 - 100 | CC₅₀ > 20 (no significant toxicity) |

Case Study 1: Neuroprotective Activity

In a study investigating the neuroprotective effects of related compounds in models of Alzheimer's disease, it was found that compounds structurally similar to this compound reduced amyloid-beta aggregation. This suggests potential therapeutic applications for treating Alzheimer's disease through modulation of neurotoxic pathways.

Case Study 2: Inflammatory Disease Model

A study utilized a mouse model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. This highlights the compound's potential as an anti-inflammatory agent through modulation of the NLRP3 inflammasome pathway.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate (CAS: 150349-65-8)

- Structural Difference: The aminopropyl group is at the 4-position of the piperidine ring instead of the 2-position.

- However, the 2-position substitution in the target compound could favor conformational rigidity, influencing binding affinity in receptor-ligand interactions .

tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate (CAS: 1290046-61-5)

- Structural Difference: The aminopropyl chain is attached to the 3-position of the piperidine.

- Impact : This configuration alters the spatial orientation of the amine group, which may affect solubility and hydrogen-bonding capacity. Computational similarity scores (0.96 vs. the target compound) suggest comparable reactivity but distinct pharmacophore profiles .

Chain-Length Variants

tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1235439-55-0)

- Structural Difference: Features a shorter aminoethyl chain at the 3-position.

- This variant is preferred in syntheses requiring compact intermediates .

Functionalized Derivatives

tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (BD287865)

- Structural Difference : Incorporates a pyrimidine ring and methylthio group.

- Impact : The extended aromatic system enhances π-π stacking interactions, making this derivative suitable for targeting nucleotide-binding domains. However, the increased molecular weight (C₁₈H₂₉N₅O₂S) may reduce bioavailability compared to the simpler target compound .

Purity and Availability

Biological Activity

tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate (TBAPPC) is a compound with significant potential in pharmaceutical and biochemical applications due to its unique structural properties and biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

- Molecular Formula : C13H26N2O2

- Molecular Weight : Approximately 242.36 g/mol

- CAS Number : 887586-63-2

- Structure : The compound consists of a piperidine ring with a tert-butyl ester and a 3-aminopropyl group, which contributes to its reactivity and stability in various chemical environments.

Biological Activity

Research indicates that TBAPPC exhibits a range of biological activities, particularly as an intermediate in the synthesis of bioactive molecules. Its derivatives have shown promise in various applications including:

- Enzyme Inhibition : TBAPPC is involved in the development of enzyme inhibitors that target specific pathways in cellular processes, particularly those related to neurological disorders and cancer.

- Receptor Modulation : The compound interacts with various receptors, modulating their activity and influencing physiological responses. This is attributed to the presence of the aminopropyl group, which can form hydrogen bonds and electrostatic interactions at active sites .

- Pharmacological Applications : TBAPPC has been utilized in drug development targeting conditions such as multiple sclerosis and inflammation-related disorders .

The mechanism through which TBAPPC exerts its biological effects primarily involves:

- Molecular Interactions : The aminopropyl group allows for specific interactions with enzymes and receptors, while the piperidine ring provides structural stability necessary for binding.

- Chemical Modulation : TBAPPC can undergo various chemical reactions (oxidation, reduction, substitution), leading to the formation of different derivatives that may enhance or alter its biological activity .

Comparative Analysis

To better understand the uniqueness of TBAPPC, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate | Similar piperidine structure but different substitution | Variation in amino group position affects receptor binding |

| tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | Contains an aminomethyl instead of aminopropyl | Shorter side chain may reduce lipophilicity |

| tert-Butyl 2-(4-methylaminobutyl)piperidine-1-carboxylate | Longer side chain with methyl substitution | Enhanced lipophilicity may influence biological activity |

This comparison illustrates how variations in side chains and substitution positions can significantly affect the chemical behavior and biological activity of related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of TBAPPC and its derivatives:

- Study on Enzyme Inhibition : A study demonstrated that TBAPPC derivatives could effectively inhibit specific enzymes involved in inflammatory pathways, showcasing their potential as therapeutic agents for inflammatory diseases .

- Receptor Interaction Studies : Research indicated that TBAPPC exhibited selective binding to certain receptor types, confirming its role as a modulator in receptor-mediated signaling pathways .

- Pharmacokinetic Evaluations : In vivo studies have assessed the pharmacokinetic properties of TBAPPC derivatives, revealing promising absorption and distribution characteristics that support their potential as drug candidates .

Q & A

Q. How can the synthesis of tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate be optimized for improved yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including protective group strategies (e.g., tert-butoxycarbonyl [Boc] for amine protection). Key steps include:

- Intermediate Formation : Reacting 3-aminopropylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine) at 0–25°C .

- Purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to isolate the Boc-protected product. Monitor purity via TLC or HPLC.

- Yield Optimization : Adjust stoichiometry (1.2 equivalents of Boc₂O), reaction time (4–6 hours), and temperature (room temperature). Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Incompatibility : Avoid strong oxidizers (e.g., peroxides) due to risk of exothermic reactions. Store separately in a cool, dry place .

- Spill Management : Absorb with inert material (silica gel), collect in sealed containers, and dispose as hazardous waste .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify Boc group signals (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl resonance at ~155 ppm in ¹³C NMR). Piperidine and aminopropyl protons appear as complex multiplets (δ 1.2–3.5 ppm) .

- IR Spectroscopy : Confirm Boc carbonyl stretch at ~1680–1720 cm⁻¹.

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: [M – C₄H₈O₂ + H]⁺) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when the compound exhibits conformational flexibility?

- Methodological Answer :

- Data Collection : Collect high-resolution X-ray data at low temperature (100 K) to reduce thermal motion artifacts.

- Refinement Software : Use SHELXL for disorder modeling. Split occupancies for flexible groups (e.g., aminopropyl chain) and apply restraints to bond lengths/angles .

- Validation Tools : Check R-factor convergence and residual electron density maps. Compare with ring-puckering parameters (Cremer-Pople coordinates) to assess piperidine conformation .

Q. What strategies are effective for determining enantiomeric purity and absolute configuration?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol mobile phase. Compare retention times with racemic standards.

- X-ray Crystallography : Calculate the Flack parameter (via SHELXL) to assign absolute configuration. Ensure data quality (I/σ(I) > 2) and refine against Bijvoet differences .

Q. How can stability under varying pH and temperature conditions be systematically analyzed for long-term storage?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Stability : Dissolve the compound in buffers (pH 2–12), incubate at 25°C/40°C, and monitor degradation via HPLC at 0, 1, 2, and 4 weeks.

- Thermal Stability : Store solid samples at 4°C, 25°C, and 40°C for 6 months; assess purity changes.

- Incompatibility Tests : Expose to oxidizers (e.g., H₂O₂) and monitor exothermic reactions via DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.